6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylicacid
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Overview
Description
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is a chemical compound with the molecular formula C12H12BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a ketone or carboxylic acid derivative.
Reduction: The major product is typically the fully reduced carbazole derivative.
Substitution: The major products are substituted carbazole derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated counterparts.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-8-2-4-11-10(6-8)9-3-1-7(13(16)17)5-12(9)15-11/h2,4,6-7,15H,1,3,5H2,(H,16,17) |
InChI Key |
LBASDHKITGUWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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